molecular formula C9H13NO2 B13534264 3,5-Dimethoxy-2-methylaniline

3,5-Dimethoxy-2-methylaniline

Cat. No.: B13534264
M. Wt: 167.20 g/mol
InChI Key: XNCGHPSDJDLXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-2-methylaniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy groups at the 3 and 5 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxy-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3,5-Dimethoxy-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-Dimethoxy-2-methylaniline exerts its effects involves interactions with various molecular targets. It can act as a substrate for enzymes, participate in redox reactions, and form complexes with metal ions. These interactions can influence biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-2-methylaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3,5-dimethoxy-2-methylaniline

InChI

InChI=1S/C9H13NO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,10H2,1-3H3

InChI Key

XNCGHPSDJDLXOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.